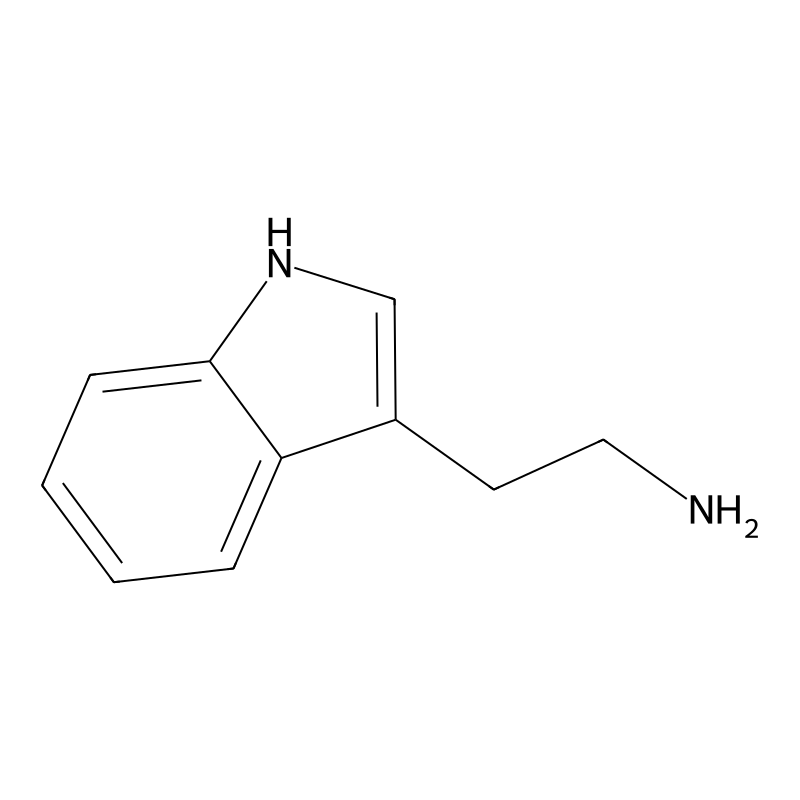Tetrabutylammonium nitrite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Aliphatic Nitrocompound Synthesis: TBAN acts as a reagent for converting aliphatic bromides into nitrocompounds. This reaction offers a convenient method for introducing a nitro functional group essential for synthesizing various organic molecules with desired properties PubChem | Tetrabutylammonium nitrite, CID 3015282: .
Biological Research (Preliminary Findings)
While research on TBAN's biological applications is ongoing, some preliminary findings suggest interesting possibilities:
- Potential for Cardioprotection: Studies in animal models indicate that TBAN might reduce infarct size (area of tissue death) and improve heart function after ischemic reperfusion injury (damage caused by restoring blood flow to previously oxygen-deprived tissue) Biosynth | FT61579 | 26501-54-2 | Tetrabutylammonium nitrite: . The exact mechanism behind this potential benefit is yet to be fully elucidated.
- Antioxidant Properties: Some research suggests TBAN might possess antioxidant properties, meaning it could potentially scavenge free radicals and protect cells from oxidative stress Biosynth | FT61579 | 26501-54-2 | Tetrabutylammonium nitrite: . However, more research is required to understand the extent and significance of this potential effect.
Tetrabutylammonium nitrite is an organic compound with the chemical formula C₁₆H₃₆N₂O₂. It belongs to a class of compounds known as tetraalkylammonium salts, which are characterized by their quaternary ammonium structure. This compound is typically used as a reagent in organic synthesis due to its ability to facilitate various
TBAN is a hazardous material and should be handled with appropriate precautions:
- Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to eyes, skin, and respiratory tract. Chronic exposure may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [, ].
- Flammability: Low flammability, but can decompose upon heating, releasing flammable gases [].
- Reactivity: Can react violently with strong acids or oxidizing agents [].
- Nitrosation Reactions: It can convert amines into corresponding nitrosoamines, which are valuable intermediates in organic synthesis.
- Oxidation Reactions: The compound acts as an oxidizing agent in various organic transformations, including the synthesis of aromatic azides from amines .
- Radical Reactions: Under certain conditions, it can initiate radical reactions that lead to the formation of complex organic structures, such as isoxazoles and pyrroles .
Tetrabutylammonium nitrite can be synthesized through various methods:
- Reaction of Tetrabutylammonium Hydroxide with Sodium Nitrite: This method involves mixing tetrabutylammonium hydroxide with sodium nitrite in an aqueous solution, leading to the formation of tetrabutylammonium nitrite.
- Salt Metathesis: This process includes exchanging the counterion of tetrabutylammonium chloride with sodium nitrite, resulting in tetrabutylammonium nitrite and sodium chloride as byproducts .
Tetrabutylammonium nitrite has several applications:
- Organic Synthesis: It is widely used as a reagent for the preparation of nitroso compounds and other nitrogen-containing heterocycles.
- Catalysis: The compound serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and yields.
- Analytical Chemistry: It can be employed in analytical methods for detecting amines and other related compounds due to its reactivity with such functional groups .
Interaction studies involving tetrabutylammonium nitrite primarily focus on its reactivity with amines and other nucleophiles. These studies reveal that under acidic or basic conditions, tetrabutylammonium nitrite can undergo significant transformations, leading to the formation of various nitrogen-containing products. The kinetics and mechanisms of these interactions are crucial for optimizing synthetic pathways in organic chemistry .
Tetrabutylammonium nitrite shares similarities with several other compounds in terms of structure and reactivity. Here is a comparison highlighting its uniqueness:
| Compound | Structure Type | Key Reactions | Unique Features |
|---|---|---|---|
| Tetrabutylammonium chloride | Quaternary Ammonium Salt | Nucleophilic substitution | Stable under a wide range of conditions |
| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Nucleophilic substitution | More reactive than chloride |
| Tetrabutylammonium nitrate | Quaternary Ammonium Salt | Nitration reactions | Used primarily for nitration applications |
| Tert-butyl nitrite | Organic Nitrite | Nitrosation | Acts primarily as an oxidizing agent |
Tetrabutylammonium nitrite stands out due to its specific role in facilitating both nitrosation and oxidation reactions while maintaining stability compared to other similar ammonium salts. Its unique properties make it particularly useful in synthetic organic chemistry.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








